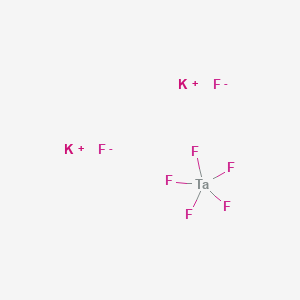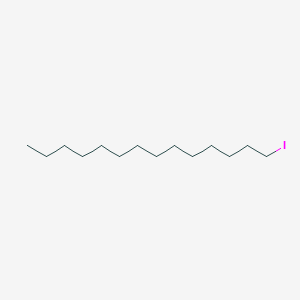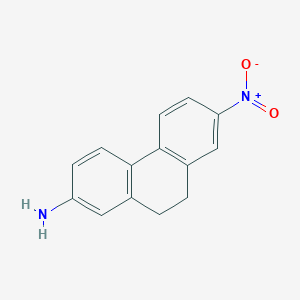
Asperenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine-d5 is an isotopically labeled compound of glycine, where all five hydrogen atoms are replaced by deuterium. Its molecular formula is C2D5NO2, and it is primarily used in scientific research due to its unique properties . This compound is particularly valuable in nuclear magnetic resonance (NMR) studies and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycine-d5 can be synthesized through the reaction of natural glycine with heavy ammonium chloride (D2NH4Cl). The reaction typically involves the following steps:
- Dissolution of natural glycine in heavy water (D2O).
- Addition of heavy ammonium chloride to the solution.
- The mixture is then heated under reflux conditions to facilitate the exchange of hydrogen atoms with deuterium.
- The product is purified through crystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of Glycine-d5 follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of glycine in heavy water.
- Addition of heavy ammonium chloride in industrial reactors.
- Continuous monitoring and control of reaction conditions to ensure complete deuteration.
- Purification through industrial crystallization methods to obtain high-purity Glycine-d5 .
Chemical Reactions Analysis
Types of Reactions: Glycine-d5 undergoes various chemical reactions, including:
Oxidation: Glycine-d5 can be oxidized to form deuterated glyoxylic acid.
Reduction: It can be reduced to form deuterated ethanolamine.
Substitution: Glycine-d5 can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Deuterated glyoxylic acid.
Reduction: Deuterated ethanolamine.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
Glycine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and standard in NMR studies to improve accuracy and repeatability.
Biology: Acts as a marker in metabolic pathway studies and protein analysis.
Medicine: Utilized in the study of metabolic processes and the development of deuterated drugs.
Industry: Employed in the production of deuterated compounds for various industrial applications
Mechanism of Action
Glycine-d5 exerts its effects primarily through its incorporation into biological molecules, replacing hydrogen atoms with deuterium. This substitution can alter the physical and chemical properties of the molecules, leading to changes in reaction rates and stability. In biological systems, Glycine-d5 can affect metabolic pathways and protein functions by altering the kinetics of enzymatic reactions .
Comparison with Similar Compounds
Glycine-15N: An isotopologue of glycine where nitrogen is replaced by nitrogen-15.
Glycine-13C2: An isotopologue of glycine where carbon atoms are replaced by carbon-13.
L-Alanine-2,3,3,3-d4: A deuterated form of alanine.
Uniqueness of Glycine-d5: Glycine-d5 is unique due to the complete replacement of hydrogen atoms with deuterium, which provides distinct advantages in NMR studies and other analytical techniques. Its high isotopic purity and stability make it a valuable tool in various scientific research applications .
Properties
CAS No. |
18810-05-4 |
|---|---|
Molecular Formula |
C20H22O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one |
InChI |
InChI=1S/C20H22O/c1-3-20(21)17-11-10-13-18(2)12-6-4-7-14-19-15-8-5-9-16-19/h4-17H,3H2,1-2H3/b6-4+,13-10+,14-7+,17-11+,18-12+ |
InChI Key |
KMNUJIARVHVQCF-SVCWYOIUSA-N |
SMILES |
CCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C |
Isomeric SMILES |
CCC(=O)/C=C/C=C/C(=C/C=C/C=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B96712.png)




![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)




![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)



